Ipatasertib

Catalog No.
S001406
CAS No.
1001264-89-6
M.F
C24H32ClN5O2
M. Wt
458.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipatasertib

CAS Number

1001264-89-6

Product Name

Ipatasertib

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one

Molecular Formula

C24H32ClN5O2

Molecular Weight

458.0 g/mol

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N

SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Synonyms

2-(4-chlorophenyl)-1-(4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one, GDC-0068, GDC0068, ipatasertib

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O

Description

The exact mass of the compound Ipatasertib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Metastatic Castration-Resistant Prostate Cancer

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of metastatic castration-resistant prostate cancer .

Summary of the Application: Ipatasertib, a selective AKT kinase inhibitor, has been used in the treatment of metastatic castration-resistant prostate cancer. The drug was administered to 1101 patients in the IPATential150 study .

Methods of Application: The drug was administered orally at a dose of 400 mg once daily. The exposure metrics of ipatasertib were generated as model-predicted area under the concentration–time curve at steady state (AUC SS) .

Results or Outcomes: A statistically significant correlation was found between ipatasertib AUC SS and improved survival in patients with PTEN-loss tumors.

Metastatic Triple-Negative Breast Cancer

Specific Scientific Field: This application is in the field of Oncology, specifically for the treatment of metastatic triple-negative breast cancer .

Summary of the Application: Ipatasertib has been used in combination with atezolizumab and taxane as a first-line therapy for locally advanced/metastatic triple-negative breast cancer .

Methods of Application: The treatment regimen comprised intravenous atezolizumab 840 mg (days 1 and 15), oral ipatasertib 400 mg/day (days 1–21), and intravenous paclitaxel 80 mg/m2 (or nab-paclitaxel 100 mg/m2; days 1, 8, and 15) every 28 days .

Results or Outcomes: Among 317 patients treated with the triplet, efficacy ranged across studies as follows: median progression-free survival (PFS) 5.4 to 7.4 months, objective response rate 44% to 63%, median duration of response 5.6 to 11.1 months, and median overall survival 15.7 to 28.3 months .

Regulatory T Cell Depletion

Specific Scientific Field: This application falls under the field of Immunology .

Summary of the Application: Ipatasertib has been shown to efficiently deplete FOXP3+ regulatory T cells from the tumour microenvironment (TME), resulting in increased infiltration of effector T cells in solid tumours .

Results or Outcomes: The outcomes of this application suggest that Ipatasertib may enhance the immune response against tumors by reducing the number of regulatory T cells, which normally suppress the immune response .

Breast Cancer Treatment with Circulating Tumor DNA (ctDNA)

Specific Scientific Field: This application is in the field of Oncology, specifically for the treatment of breast cancer .

Summary of the Application: This trial is looking at measuring circulating tumour DNA (ctDNA) in the blood from breast cancer. Doctors may then treat the cancer by adding ipatasertib to fulvestrant and palbociclib .

Advanced Solid Tumors

Specific Scientific Field: This application falls under the field of Oncology .

Ipatasertib is a selective, oral inhibitor of protein kinase B, commonly referred to as AKT. It is classified as a small molecule and belongs to the class of organic compounds known as n-arylpiperazines. Its chemical formula is C₁₄H₁₈ClN₅O₂, and it has a molecular weight of approximately 457.996 g/mol . The compound is primarily investigated for its potential therapeutic effects in various cancers, particularly those characterized by dysregulation of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .

Ipatasertib functions as an ATP-competitive inhibitor, targeting all three isoforms of phosphorylated AKT. The mechanism of action involves binding to the active site of AKT, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways such as mTOR and S6, leading to reduced cell proliferation and increased apoptosis in cancer cells . The synthesis of Ipatasertib involves multiple

The synthesis of Ipatasertib involves several key steps:

  • Grignard Reaction: This step is critical for forming carbon-carbon bonds necessary for building the core structure.
  • Asymmetric Aminomethylation: A Mannich-type reaction is employed to introduce chiral centers into the molecule.
  • Final Assembly: The final stages involve coupling various intermediates to achieve the desired compound configuration .

These methods highlight the complexity of synthesizing Ipatasertib and the necessity for advanced techniques in organic chemistry.

Ipatasertib is primarily explored for its application in oncology. It is being studied for the treatment of various solid tumors, including:

  • Breast Cancer
  • Gastric Cancer
  • Uterine Serous Carcinoma
  • Triple-Negative Breast Cancer

Its role as a targeted therapy aims to improve treatment outcomes in patients whose tumors exhibit aberrations in the PI3K/AKT/mTOR pathway .

Ipatasertib shares structural and functional similarities with several other compounds that also target the AKT pathway or related signaling mechanisms. Below are some notable compounds:

Compound NameMechanism of ActionUnique Features
MK-2206Allosteric AKT inhibitorNon-ATP competitive; targets all isoforms
GSK2141795Selective AKT inhibitorFocuses on specific isoforms
AZD5363ATP-competitive AKT inhibitorDual inhibition of AKT1/AKT2
BAY 1125976Selective inhibitor of AKTDesigned for enhanced specificity

Ipatasertib's uniqueness lies in its selective inhibition profile among ATP-competitive inhibitors while maintaining significant efficacy against multiple cancer types through direct targeting of the AKT signaling pathway .

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

457.2244530 g/mol

Monoisotopic Mass

457.2244530 g/mol

Heavy Atom Count

32

Appearance

Assay:≥98%A crystalline solid

UNII

524Y3IB4HQ

Drug Indication

Treatment of breast cancer , Treatment of prostate cancer

Pharmacology

Ipatasertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Ipatasertib binds to and inhibits the activity of Akt in a non-ATP-competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
AKT (PKB) [HSA:207 208 10000] [KO:K04456]

Other CAS

1001264-89-6

Wikipedia

Ipatasertib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-13
[1]. Lin K. Abstract DDT02-01: GDC-0068: A novel, selective, ATP-competitive inhibitor of Akt. Cancer Res, 2011, 71(8 Supplement), abstract DDT02-01.
[2]. Tabernero J, et al. Ann Oncol, 2011, 22(suppl 3), abstract IL33.
[3]. Heidi M. Savage, et al. Abstract 966: Predictive biomarkers of the AKT inhibitor, GDC-0068, in single agent and combination studies. Cancer Res, 2012, 72(8 Supplement), 966.

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